Cas no 1020489-51-3 (N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethylbutanamide)

N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethylbutanamide structure
1020489-51-3 structure
Product Name:N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethylbutanamide
CAS No:1020489-51-3
Molecular Formula:C19H21ClN4OS
Molecular Weight:388.914241552353
CID:5855017
PubChem ID:25281636

N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethylbutanamide Properties

Names and Identifiers

    • N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethylbutanamide
    • N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethylbutanamide
    • F5030-0158
    • 1020489-51-3
    • N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-ethylbutanamide
    • AKOS016364272
    • InChIKey: ZODJWKABGQETIV-UHFFFAOYSA-N
    • Inchi: 1S/C19H21ClN4OS/c1-4-13(5-2)18(25)22-17-10-12(3)23-24(17)19-21-16(11-26-19)14-6-8-15(20)9-7-14/h6-11,13H,4-5H2,1-3H3,(H,22,25)
    • SMILES: ClC1C=CC(=CC=1)C1=CSC(=N1)N1C(=CC(C)=N1)NC(C(CC)CC)=O

Computed Properties

  • Exact Mass: 388.1124602g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 6
  • Monoisotopic Mass: 388.1124602g/mol
  • Heavy Atom Count: 26
  • Complexity: 471
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 5.2
  • Topological Polar Surface Area: 88Ų

N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethylbutanamide Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Life Chemicals
F5030-0158-2μmol
N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethylbutanamide
1020489-51-3
2μmol
$57.0 2023-09-10
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